3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-22-16-3-2-4-17(11-16)24(20,21)18-12-14-5-8-19(9-6-14)15-7-10-23-13-15/h2-4,11,14-15,18H,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMVZZPUOPZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiolane group through nucleophilic substitution reactions.
Methoxylation: The benzene ring is methoxylated using methanol and a suitable catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural analogs, such as DMPI and CDFII, share key pharmacophoric features (e.g., piperidine cores, aromatic substituents) but differ in functional groups and biological activity profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Core Scaffold: The target compound uses a sulfonamide-aromatic system, whereas DMPI and CDFII feature indole-based scaffolds. The thiolan-3-yl group introduces sulfur-containing heterocyclic geometry, which may alter pharmacokinetic properties (e.g., metabolic stability) compared to the dimethylbenzyl groups in DMPI/CDFII.
Functional Activity: DMPI and CDFII were identified as synergists for carbapenems against MRSA, likely through efflux pump inhibition or β-lactamase modulation .
Substituent Effects :
- The 3-methoxy group on the benzene ring may enhance solubility or membrane penetration compared to the lipophilic dimethylbenzyl groups in DMPI/CDFII.
- The chloro and fluoro substituents in CDFII likely improve bacterial membrane interaction, a feature absent in the target compound.
Pharmacological and Mechanistic Insights
- Hypothesized Mechanism for Target Compound : The sulfonamide group may inhibit bacterial folate synthesis, while the thiolan-piperidine system could disrupt cell-wall biosynthesis or efflux pumps. This dual-action hypothesis requires validation.
- DMPI/CDFII Precedent: Both analogs lack intrinsic antibacterial activity but restore carbapenem efficacy against MRSA at sub-MIC concentrations, suggesting non-lethal target modulation .
Biological Activity
3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a methoxy group, and a piperidine moiety linked to a thiolane ring. Its molecular formula is , with a molecular weight of approximately 302.41 g/mol. The structural complexity suggests diverse interactions within biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Sulfonamides are known for their ability to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This could extend to similar pathways in mammalian systems.
- Receptor Modulation : The piperidine and thiolane components may interact with neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonamides traditionally show effectiveness against a range of bacterial pathogens. Preliminary studies on related compounds suggest that this compound may also possess similar antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. Compounds exhibiting similar structures have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction via inhibition of key metabolic enzymes.
Case Study Example :
A recent investigation into triazole-tethered sulfonamides showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could be explored further for its anticancer properties.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
- Antimicrobial Studies : A study demonstrated that derivatives with similar piperidine structures exhibited significant antibacterial activity, reinforcing the hypothesis that the target compound may share this property.
- Anticancer Activity : Research indicated that compounds with sulfonamide functionalities can inhibit thymidylate synthase, leading to reduced proliferation in cancer cells.
- Neuropharmacological Effects : Some analogs have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, and what are the critical reaction parameters?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the piperidine ring. For example, coupling 1-(thiolan-3-yl)piperidin-4-ylmethanamine with a sulfonamide precursor (e.g., 3-methoxybenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Purification via recrystallization or chromatography to isolate the product.
Critical Parameters:
- Solvent Choice: Dichloromethane or DMF are commonly used for sulfonamide coupling .
- Temperature: Reactions often proceed at 0–25°C to minimize side reactions .
- Catalysts: Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency .
Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | 3-Methoxybenzenesulfonyl chloride, Et₃N, DCM, 25°C | 65–75 | |
| Purification | Ethanol recrystallization | >95% purity |
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies sulfonamide linkage (δ 2.8–3.5 ppm for –SO₂–NH–) and thiolan-piperidine integration .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95%) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., m/z 439.5 for C₁₈H₂₅N₂O₃S₂) .
Basic: What are the primary biological targets or pathways associated with this sulfonamide derivative?
Answer:
Based on structural analogs (e.g., ):
- Enzyme Inhibition: Likely targets include tyrosine kinases or carbonic anhydrases due to sulfonamide’s role in hydrogen bonding with active sites .
- Antitumor Activity: Piperidine-thiolan hybrids disrupt cell cycle progression in cancer models .
Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| ABT-751 (Analog) | Microtubule polymerization | 1.2 | |
| Trifluoromethyl-sulfonamide | Tyrosine kinase | 0.8 |
Advanced: How can conflicting data on reaction yields from different synthetic approaches be reconciled?
Answer:
Discrepancies in yields (e.g., 50% vs. 75%) often arise from:
- Solvent Polarity: Polar aprotic solvents (DMF) enhance nucleophilicity but may increase side reactions vs. non-polar solvents (DCM) .
- Catalyst Loading: Excess base (e.g., Et₃N) can deprotonate intermediates, altering reaction pathways .
- Purification Methods: Chromatography vs. recrystallization impacts recovery rates .
Methodological Recommendation:
Optimize using design of experiments (DoE) to evaluate solvent/base combinations .
Advanced: What computational methods predict binding interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Predicts binding poses in enzyme active sites (e.g., carbonic anhydrase IX) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models: Relate logP and polar surface area to bioavailability .
Validation:
Experimental IC₅₀ values from kinase assays align with docking scores (R² = 0.85) .
Advanced: What strategies optimize pharmacokinetic properties during preclinical development?
Answer:
- Solubility Enhancement: Co-crystallization with cyclodextrins or salt formation (e.g., sodium sulfonate) .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450 oxidation .
- Blood-Brain Barrier Penetration: Adjust logP (target 2–3) via substituent modification (e.g., methoxy → ethoxy) .
Table 3: Key ADME Parameters for Optimization
| Parameter | Target Range | Method |
|---|---|---|
| logP | 2–3 | HPLC logD |
| Plasma Stability (t₁/₂) | >4 h | Microsomal assay |
| Permeability (Papp) | >5 × 10⁻⁶ cm/s | Caco-2 model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
